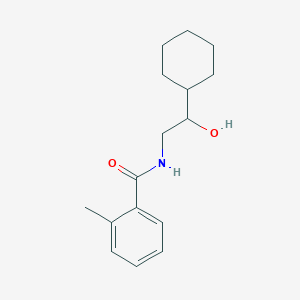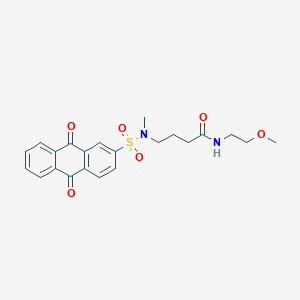
N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide, also known as CHEMB, is a synthetic compound used in a variety of scientific experiments. CHEMB is an organic compound with a molecular weight of 279.35 g/mol and a melting point of 63-65 °C. It has a wide range of applications in the fields of biochemistry, pharmacology, and pharmaceutical research. In
Aplicaciones Científicas De Investigación
N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide has been used in a variety of scientific experiments, including the study of enzyme inhibition, protein folding, and drug metabolism. It has also been used in the synthesis of new drugs and in the study of the structure and function of proteins. In addition, N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide has been used in the development of new drug delivery systems.
Mecanismo De Acción
N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide binds to specific proteins in the cell, such as enzymes and receptors, and modifies their activity. It can also interact with other molecules, such as hormones, to modify their activity. In addition, N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide can affect the expression of genes and the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to modulate the expression of genes involved in drug metabolism. In addition, N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide has been shown to modulate the activity of hormones and to affect the structure and function of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide in lab experiments include its low cost, availability, and ease of synthesis. In addition, it is a relatively safe compound and can be used in a variety of experiments. The main limitation of N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide is that it is not a very potent compound, so it may not be suitable for certain experiments.
Direcciones Futuras
Future research on N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide could focus on its potential applications in drug discovery and development, as well as its potential use in the treatment of diseases. In addition, further research could be done on its mechanism of action and its effects on hormones, proteins, and gene expression. Finally, research could also be done on its potential toxicity and its effects on the environment.
Métodos De Síntesis
N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide can be synthesized by reacting 2-cyclohexyl-2-hydroxyethyl-2-methylbenzamide with anhydrous ammonia in the presence of a base catalyst. The reaction is carried out at a temperature of 80 °C for about 2 hours. The product is then purified by column chromatography and recrystallized from water.
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-5-6-10-14(12)16(19)17-11-15(18)13-8-3-2-4-9-13/h5-7,10,13,15,18H,2-4,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVHLTVOOQCYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2,4-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6495099.png)

![methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495110.png)


![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![2-[2-(3-ethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495139.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495141.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495146.png)
![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)



![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)